molecular formula C15H13N3O4 B11499548 N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide

Cat. No.: B11499548
M. Wt: 299.28 g/mol
InChI Key: OCWYJDIHTJMUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are organic compounds containing a benzene ring fused to an oxadiazole ring, which consists of two nitrogen atoms and one oxygen atom. This compound is known for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.

    Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.

    Medicine: Investigated for its potential as a diagnostic tool in medical imaging and as a therapeutic agent in drug delivery systems.

    Industry: Utilized in the development of fluorescent dyes and sensors for detecting environmental pollutants and monitoring industrial processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit light upon excitation. This fluorescence can be used to monitor the presence and behavior of the target molecules in various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide can be compared with other benzoxadiazole derivatives, such as:

    N-(2,1,3-benzoxadiazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a dimethoxybenzamide group.

    N-(2,1,3-benzoxadiazol-4-yl)-2-chloroacetamide: Contains a chloroacetamide group, which may alter its reactivity and applications.

    6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: A derivative with a thiohexanol group, known for its anticancer properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in fluorescence-based research and diagnostics.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13N3O4/c1-20-12-7-6-9(8-13(12)21-2)15(19)16-10-4-3-5-11-14(10)18-22-17-11/h3-8H,1-2H3,(H,16,19)

InChI Key

OCWYJDIHTJMUSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NON=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.